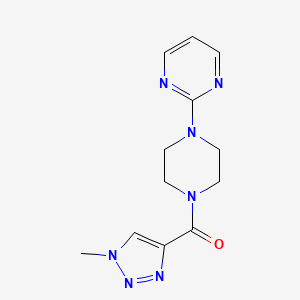

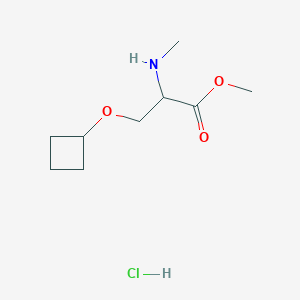

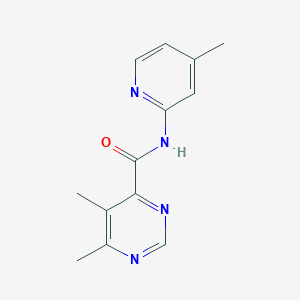

![molecular formula C15H16N2O3 B2762673 4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 478249-44-4](/img/structure/B2762673.png)

4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide

Vue d'ensemble

Description

Pyrrole is a biologically active scaffold known for its diverse range of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Synthesis Analysis

Pyrrole and its analogs are considered as a potential source of biologically active compounds . Various tactical approaches have been used to synthesize pyrrole and pyrrole containing analogs .

Molecular Structure Analysis

The molecular structure of a compound similar to the one you asked about, “N-(4-Methoxyphenyl)acetamide”, has a molecular weight of 165.19 .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N-(4-Methoxyphenyl)acetamide”, include a molecular weight of 165.19 .

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis in Pyrazole and Pyrimidine Derivatives : Research has explored the synthesis of pyrazole and pyrimidine derivatives using similar compounds. These synthesized compounds were established based on spectral data and elemental analysis (Hassan, Hafez, & Osman, 2014).

Applications in Material Science

- Electrochromic Aromatic Polyamides : Studies have developed novel aromatic polyamides with electrochromic properties using derivatives of similar compounds. These polyamides exhibited strong UV-vis absorption bands and were investigated for their hole-transporting and electrochromic properties (Chang & Liou, 2008).

Medicinal Chemistry and Biological Activity

- Antiprotozoal Agents : Research into antiprotozoal agents has used similar pyrrole derivatives. These compounds demonstrated strong DNA affinities and significant in vitro and in vivo activity against trypanosomal infections (Ismail et al., 2004).

- Histone Deacetylase Inhibitors : Derivatives of similar compounds have been developed as histone deacetylase inhibitors. These inhibitors showed potential as anticancer drugs due to their ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Structural and Chemical Studies

- Crystal Structure Analysis : The crystal structures of compounds with similar structures have been studied. These studies provide insights into the molecular conformation and structural properties of such compounds, which are relevant in drug design and material science (Banerjee et al., 2002).

Fragrance Industry

- Use in Fragrance Materials : Some derivatives have been reviewed for use as fragrance ingredients, highlighting the versatility of these compounds in various commercial applications (Mcginty, Letizia, & Api, 2012).

Mécanisme D'action

While the specific mechanism of action for “4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide” is not available, it’s known that pyrrole-containing analogs have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-10(18)12-7-13(16-9-12)15(19)17-8-11-5-3-4-6-14(11)20-2/h3-7,9,16H,8H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIXNHPJXHBVMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC(=C1)C(=O)NCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801330701 | |

| Record name | 4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665969 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

478249-44-4 | |

| Record name | 4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

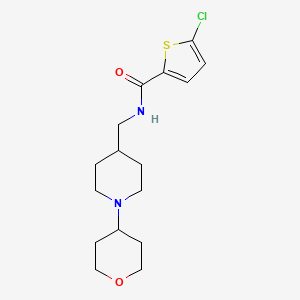

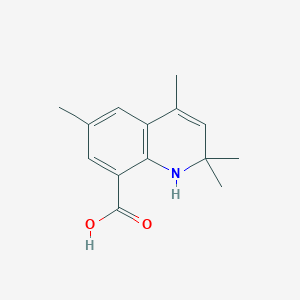

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2762590.png)

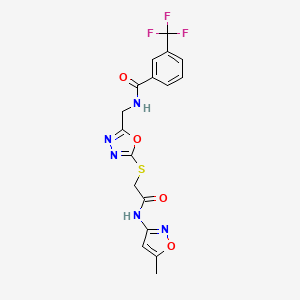

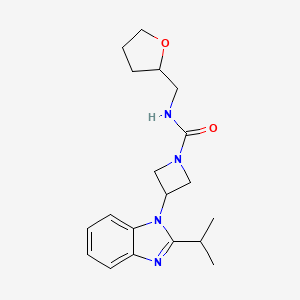

![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2762596.png)

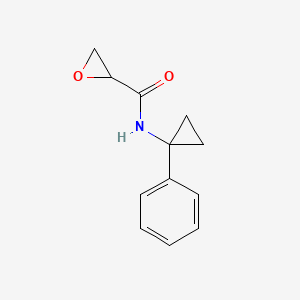

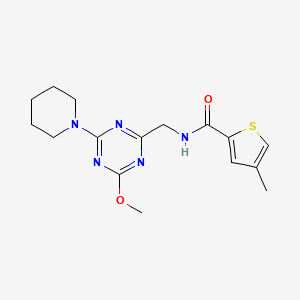

![N-cycloheptyl-2-{1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B2762597.png)

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide](/img/structure/B2762609.png)